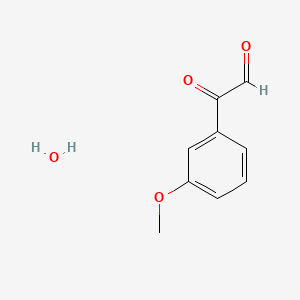

3-Methoxyphenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.H2O/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-6H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMLATLMTDGBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611093 | |

| Record name | (3-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118888-62-3 | |

| Record name | (3-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Methylene Carbonyl Oxidation: A Technical Guide to the Selenium Dioxide-Mediated Synthesis of 3-Methoxyphenylglyoxal

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of the α-methylene group in acetophenones to the corresponding 1,2-dicarbonyl compounds is a pivotal transformation in organic synthesis, yielding valuable intermediates for the construction of complex molecules and pharmacologically active agents. This technical guide provides an in-depth examination of the selenium dioxide (SeO₂) oxidation of 3-methoxyacetophenone to 3-methoxyphenylglyoxal, a key building block in medicinal chemistry. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss potential side reactions and troubleshooting, and emphasize the critical safety considerations required when handling selenium compounds. This document is intended to serve as a comprehensive resource for researchers seeking to implement this powerful oxidative method.

Introduction: The Significance of α-Dicarbonyl Compounds

α-Ketoaldehydes, such as phenylglyoxals, are highly versatile synthetic intermediates. The presence of two adjacent and reactive carbonyl functionalities allows for a diverse range of subsequent chemical transformations. They are particularly valuable in the synthesis of heterocyclic compounds, which form the core scaffolds of many pharmaceuticals. The targeted molecule in this guide, 3-methoxyphenylglyoxal, serves as a precursor for various biologically active compounds, including inhibitors of enzymes implicated in disease pathways and ligands for G-protein coupled receptors.

The direct oxidation of the methyl group of an acetophenone derivative is an efficient route to these valuable 1,2-dicarbonyl compounds. Among the various reagents capable of this transformation, selenium dioxide (SeO₂) has proven to be a reliable and effective choice, often providing good yields and selectivity.[1] This reaction, commonly known as the Riley oxidation, has been a mainstay in organic synthesis for decades.[2]

The Reaction Mechanism: A Stepwise Look at the Riley Oxidation

The oxidation of a ketone's α-methylene group by selenium dioxide proceeds through a well-investigated pathway.[2][3] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential outcomes.

The key steps are as follows:

-

Enolization: The reaction is initiated by the enolization of the 3-methoxyacetophenone. This acid- or base-catalyzed tautomerization is essential for activating the α-position.

-

Electrophilic Attack: The enol tautomer, with its electron-rich double bond, acts as a nucleophile and attacks the electrophilic selenium atom of selenium dioxide (or its hydrated form, selenous acid, H₂SeO₃).[2][3]

-

Intermediate Formation: This attack leads to the formation of a β-ketoseleninic acid intermediate.[4]

-

[3]-Sigmatropic Rearrangement: A subsequent[3]-sigmatropic rearrangement is a key step in the mechanism.[5][6] This pericyclic reaction involves the migration of the selenium moiety and results in the formation of a selenium ester.

-

Hydrolysis and Elimination: Finally, hydrolysis of the selenium ester, followed by the elimination of elemental selenium (Se⁰) and water, yields the desired 1,2-dicarbonyl product, 3-methoxyphenylglyoxal.[2] The precipitation of red amorphous selenium is a visual indicator of reaction progress.[2]

Caption: The mechanistic pathway of the Riley oxidation of 3-methoxyacetophenone.

Experimental Protocol: A Validated Procedure

This protocol is adapted from established procedures for the selenium dioxide oxidation of acetophenones.[7][8]

3.1. Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 1.0 eq | Starting material |

| Selenium Dioxide | SeO₂ | 110.96 | 1.0 - 1.1 eq | Oxidizing agent |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | Anhydrous |

| Water | H₂O | 18.02 | ~3-5% v/v of solvent | To aid in SeO₂ dissolution |

3.2. Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Dropping funnel (optional)

-

Standard glassware for workup and purification

-

Fume hood

3.3. Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer and a reflux condenser.

-

Reagent Addition: To the flask, add 1,4-dioxane, selenium dioxide (1.0 - 1.1 equivalents), and a small amount of water (~3-5% v/v of the solvent).

-

Dissolution: Stir the mixture and gently heat to 50-60 °C to facilitate the dissolution of the selenium dioxide.

-

Substrate Addition: Once the selenium dioxide has dissolved, add 3-methoxyacetophenone (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain a gentle reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of red elemental selenium. The reaction is typically complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Decant the hot solution from the precipitated selenium.

-

Wash the selenium precipitate with a small amount of hot dioxane and combine the organic layers.

-

Remove the dioxane and water by distillation under reduced pressure.

-

-

Purification: The crude 3-methoxyphenylglyoxal can be purified by vacuum distillation or by conversion to its hydrate followed by recrystallization.[7]

Caption: A flowchart illustrating the experimental workflow for the synthesis.

Troubleshooting and Side Reactions

While the Riley oxidation is generally reliable, certain issues and side reactions can occur:

-

Incomplete Reaction: If the reaction stalls, ensure that the selenium dioxide is of good quality and that the reflux temperature is maintained. The addition of a catalytic amount of a strong acid can sometimes facilitate enolization.

-

Over-oxidation: Prolonged reaction times or the use of excess oxidant can lead to the formation of carboxylic acid byproducts.[9] Careful monitoring of the reaction is essential.

-

Formation of Selenium-Containing Byproducts: Malodorous organoselenium compounds can sometimes form.[5] A proper workup, including a wash with a mild oxidizing agent like hydrogen peroxide, can help to mitigate this.

-

Polymerization of the Product: Phenylglyoxals can be prone to polymerization upon standing.[7] It is often advisable to use the product immediately in the next synthetic step or to store it as its more stable hydrate.[7]

Safety and Handling of Selenium Dioxide

EXTREME CAUTION IS ADVISED. Selenium compounds are highly toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10][11][12][13]

-

Toxicity: Selenium dioxide is toxic upon inhalation, ingestion, and skin contact.[11][12][13] In case of exposure, seek immediate medical attention.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[11][13] A respirator may be necessary for handling the solid material.[13]

-

Handling: Avoid creating dust when handling solid selenium dioxide.[11]

-

Waste Disposal: All selenium-containing waste must be disposed of according to institutional and local regulations for hazardous waste.

Conclusion

The selenium dioxide oxidation of 3-methoxyacetophenone is a robust and effective method for the synthesis of 3-methoxyphenylglyoxal. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for a successful and safe outcome. This guide provides the necessary technical information and practical insights to empower researchers in their synthetic endeavors.

References

- 1. adichemistry.com [adichemistry.com]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. nexchem.co.uk [nexchem.co.uk]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 3-Methoxyphenylglyoxal Hydrate for Advanced Research and Drug Development

Abstract

This technical guide provides a comprehensive characterization of 3-Methoxyphenylglyoxal hydrate, a versatile α-dicarbonyl compound with significant potential in synthetic and medicinal chemistry. This document delves into its physicochemical properties, outlines a robust synthesis protocol, details its analytical characterization, and explores its applications as a key building block for heterocyclic scaffolds of pharmacological interest. Designed for researchers, scientists, and drug development professionals, this guide integrates established chemical principles with practical, field-proven insights to facilitate the effective utilization of this valuable reagent in complex synthetic workflows and drug discovery pipelines.

Introduction: The Strategic Value of this compound in Modern Synthesis

Aryl glyoxals are a class of organic compounds characterized by two adjacent carbonyl groups, a structural feature that imparts a high degree of reactivity and synthetic versatility.[1] The electron-withdrawing nature of the ketone group enhances the electrophilicity of the adjacent aldehyde, making it a prime target for nucleophilic attack.[2] this compound, the subject of this guide, distinguishes itself with the presence of a methoxy group on the phenyl ring. This substituent modulates the electronic properties of the aromatic system, influencing the reactivity of the dicarbonyl moiety and providing a handle for further functionalization.

In the realm of drug development, the synthesis of novel heterocyclic compounds is of paramount importance, as these scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals.[3] this compound serves as a critical precursor for the construction of various heterocyclic systems, most notably quinoxalines, through condensation reactions with 1,2-diamines.[4] The resulting methoxy-substituted quinoxalines are of significant interest for their potential therapeutic applications, including but not limited to antimicrobial, anti-inflammatory, and anticancer activities.[5][6]

This guide aims to provide a holistic understanding of this compound, from its fundamental properties to its practical application, thereby empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-methoxyphenyl)-2-oxoacetaldehyde hydrate | [7] |

| Synonyms | m-Methoxyphenylglyoxal hydrate | [7] |

| CAS Number | 32025-65-3 | [7] |

| Molecular Formula | C₉H₁₀O₄ (as hydrate) | [7] |

| Molecular Weight | 182.17 g/mol (as hydrate) | [7] |

| Anhydrous Formula | C₉H₈O₃ | [7] |

| Anhydrous Mol. Wt. | 164.16 g/mol | [7] |

| Appearance | Yellow to pale brown powder | [7] |

| Melting Point | 99-100 °C | [8] |

| Purity (dry wt. basis) | ≥96.0% | [7] |

| Water Content | 7-22% (ca. 1.5 waters) | [7] |

Spectroscopic Data (Predicted and Typical Values)

While experimental spectra for this specific compound are not widely published, the following tables provide expected peak characteristics based on its chemical structure and data from analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the aldehydic proton (or its hydrated form), and the hydroxyl protons of the hydrate.[9][10][11]

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet (m) | 4H |

| Aldehydic/Hydrate (CHO/CH(OH)₂) | ~5.5 (hydrate), ~9.5 (aldehyde) | Singlet (s) | 1H |

| Methoxy (O-CH₃) | ~3.8 | Singlet (s) | 3H |

| Hydroxyl (O-H of hydrate) | Broad singlet (br s) | Variable | 2H |

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals corresponding to the carbonyl carbons, the aromatic carbons, and the methoxy carbon.[7][12][13][14]

| Carbon Type | Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | 190 - 200 |

| Aldehyde/Hydrate Carbonyl (CHO/CH(OH)₂) | ~170 (hydrate), ~195 (aldehyde) |

| Aromatic (Ar-C-O) | 155 - 165 |

| Aromatic (Ar-C) | 110 - 135 |

| Methoxy (O-CH₃) | 55 - 60 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.[15][16][17]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrate) | 3200 - 3500 | Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ketone) | 1670 - 1690 | Strong |

| C=O Stretch (aldehyde) | 1710 - 1730 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (ether) | 1200 - 1300 | Strong |

2.2.3. Mass Spectrometry (MS)

The mass spectrum, typically obtained via electrospray ionization (ESI), would show the molecular ion peak corresponding to the anhydrous form, and characteristic fragmentation patterns.[18][19][20]

| Ion | Expected m/z | Notes |

| [M+H]⁺ (anhydrous) | 165.05 | Protonated molecular ion |

| [M+Na]⁺ (anhydrous) | 187.03 | Sodium adduct |

| Fragmentation Ions | Various | Loss of CO, CHO, OCH₃ |

Synthesis of this compound

The most common and efficient method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone derivative.[21] The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a well-established and reliable method for this transformation.[22][23]

Reaction Scheme

Caption: Synthesis of this compound via Riley Oxidation.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the selenium dioxide oxidation of acetophenones.[24][25]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyacetophenone (1 equivalent).

-

Reagent Addition: Add selenium dioxide (1.1 equivalents) and a solvent system of dioxane and water (e.g., 10:1 v/v).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Decant the hot solution from the precipitated black selenium metal.

-

Remove the dioxane and water under reduced pressure using a rotary evaporator.

-

The crude phenylglyoxal can be purified by vacuum distillation.

-

-

Hydrate Formation:

-

Dissolve the purified 3-methoxyphenylglyoxal in hot water (approximately 3-4 times its volume).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystalline this compound by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

Applications in Drug Development and Medicinal Chemistry

The primary application of this compound in drug development lies in its utility as a scaffold for generating libraries of heterocyclic compounds for biological screening.[6][26]

Synthesis of Bioactive Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities.[5] The condensation of an aryl glyoxal with an o-phenylenediamine is a straightforward and efficient method for synthesizing quinoxaline derivatives.

Caption: General scheme for the synthesis of quinoxalines.

By varying the substituents on the o-phenylenediamine starting material, a diverse library of quinoxaline derivatives can be synthesized from this compound. These derivatives can then be screened for various biological activities, such as:

-

Anticancer Activity: Many quinoxaline derivatives have shown potent activity against various cancer cell lines.[27]

-

Antimicrobial Activity: The quinoxaline scaffold is present in several compounds with antibacterial and antifungal properties.[28]

-

Anti-inflammatory Activity: Certain quinoxaline sulfonamides have demonstrated anti-inflammatory effects.[5]

Role in Multicomponent Reactions

Aryl glyoxals are valuable substrates in multicomponent reactions (MCRs), which are powerful tools for the rapid generation of molecular complexity from simple starting materials.[1][2][26][29] The dual reactivity of the aldehyde and ketone functionalities allows for the construction of complex heterocyclic systems in a single synthetic operation, which is highly desirable in the early stages of drug discovery for the creation of diverse chemical libraries.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on data for analogous compounds, this compound should be considered an irritant.[30]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage

-

Store in a tightly closed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation persists, seek medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of pharmacologically relevant heterocyclic compounds. Its well-defined physicochemical properties, coupled with a reliable synthetic protocol, make it an accessible and powerful tool for researchers in both academic and industrial settings. A thorough understanding of its reactivity, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, will enable scientists and drug development professionals to effectively harness its potential in the pursuit of novel therapeutic agents.

References

- 1. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. pmda.go.jp [pmda.go.jp]

- 18. mdpi.com [mdpi.com]

- 19. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. chemistry.du.ac.in [chemistry.du.ac.in]

- 23. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis, characterisation and antifungal activity of some N-bridged heterocycles derived from 3-(3-bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of 3-Methoxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed exploration of the spectroscopic properties of 3-Methoxyphenylglyoxal hydrate. In the absence of directly published experimental spectra for this specific molecule, this guide leverages foundational principles of spectroscopy and comparative data from its precursor, 3-methoxyacetophenone, and related analogs to present a comprehensive, predictive analysis. This approach is designed to empower researchers in identifying and characterizing this and similar α-keto aldehyde hydrates.

Introduction to this compound: A Versatile Building Block

This compound is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its bifunctional nature, possessing both a ketone and a hydrated aldehyde, allows for a rich and diverse reactivity profile. Accurate and unambiguous characterization of this compound is paramount for its effective utilization in multi-step synthetic campaigns. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the connectivity and fine structural details of this compound.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient for routine characterization.

-

Advanced Experiments (Optional): For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the gem-diol protons, and the methine proton of the hydrated aldehyde. The expected chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring and the presence of the hydrated glyoxal moiety.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 7.8 | Multiplet | 4H | Ar-H |

| Methine Proton | ~5.5 | Singlet | 1H | -CH(OH)₂ |

| Gem-diol Protons | Broad Singlet | 2H | -CH(OH)₂ | |

| Methoxy Protons | ~3.8 | Singlet | 3H | -OCH₃ |

Rationale and Interpretation:

-

Aromatic Region (7.0 - 7.8 ppm): The four protons on the 3-methoxyphenyl ring will appear as a complex multiplet. The electron-donating methoxy group and the electron-withdrawing glyoxal hydrate moiety will influence their precise chemical shifts.

-

Methine Proton (~5.5 ppm): The proton of the hydrated aldehyde, now a methine proton of a gem-diol, is expected to appear as a singlet in the downfield region due to the deshielding effect of the adjacent carbonyl group and the two hydroxyl groups.

-

Gem-diol Protons: The two hydroxyl protons of the gem-diol are expected to give a broad singlet. The chemical shift of this signal can be highly variable and is dependent on concentration, temperature, and solvent.

-

Methoxy Protons (~3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet at a characteristic chemical shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon and the gem-diol carbon will have particularly characteristic chemical shifts.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 190 - 200 | C=O |

| Aromatic Carbons | 110 - 160 | Ar-C |

| Gem-diol Carbon | 90 - 100 | -CH(OH)₂ |

| Methoxy Carbon | ~55 | -OCH₃ |

Rationale and Interpretation:

-

Carbonyl Carbon (190 - 200 ppm): The ketone carbonyl carbon is expected to resonate in the far downfield region, which is characteristic of this functional group.[2]

-

Aromatic Carbons (110 - 160 ppm): The six aromatic carbons will give rise to six distinct signals, with the carbon attached to the methoxy group appearing at a lower chemical shift and the carbon attached to the glyoxal moiety at a higher chemical shift.

-

Gem-diol Carbon (90 - 100 ppm): The carbon of the hydrated aldehyde will be significantly shielded compared to an unhydrated aldehyde carbon and will appear in a characteristic region for gem-diol carbons.

-

Methoxy Carbon (~55 ppm): The carbon of the methoxy group will appear at a typical chemical shift for such functionalities.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the hydroxyl groups, and the aromatic ring.

Experimental Protocol for FT-IR Analysis

For a solid sample, the following Attenuated Total Reflectance (ATR) or KBr pellet method can be used:

-

ATR-FTIR:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum.

-

-

KBr Pellet:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Predicted IR Spectrum

| Predicted Absorption (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Hydroxyl (gem-diol) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Methoxy |

| ~1680 | C=O stretch | Ketone |

| 1600, 1480 | C=C stretch | Aromatic ring |

| ~1250, ~1030 | C-O stretch | Aryl ether |

Rationale and Interpretation:

-

O-H Stretch (3500 - 3200 cm⁻¹): A strong and broad absorption in this region is a clear indication of the presence of the hydroxyl groups of the gem-diol.

-

C=O Stretch (~1680 cm⁻¹): A strong, sharp absorption around this wavenumber is characteristic of the ketone carbonyl group. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

-

Aromatic and Methoxy C-H and C-O Stretches: The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O stretching of the aryl ether.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Analysis: Acquire the mass spectrum, typically in positive ion mode, to observe the molecular ion or protonated molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The mass spectrum should show a peak corresponding to the molecular weight of this compound (C₉H₁₀O₄), which is 198.18 g/mol . In ESI, the protonated molecule [M+H]⁺ at m/z 199.19 would be expected. A peak for the dehydrated form (C₉H₈O₃) at m/z 180.16 might also be observed.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of water from the hydrate and α-cleavage around the carbonyl groups.

Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Synthesis of this compound

A common method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone with selenium dioxide.

Caption: Synthetic pathway to this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data based on its structure and data from analogous compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols serve as a starting point for obtaining high-quality data for this and other related molecules.

References

An In-depth Technical Guide to 3-Methoxyphenylglyoxal Hydrate for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block for Bioactive Heterocycles

In the landscape of modern medicinal chemistry and drug discovery, the strategic synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of chemical intermediates, α-ketoaldehydes stand out for their inherent reactivity and utility as precursors to a diverse range of biologically active molecules. This guide focuses on 3-Methoxyphenylglyoxal hydrate (CAS No: 32025-65-3), a valuable reagent whose unique electronic and steric properties make it a compelling starting material for the synthesis of complex molecular architectures.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an overview of its applications in the construction of medicinally relevant heterocyclic systems. The insights provided herein are grounded in established chemical principles and aim to empower scientists to effectively utilize this versatile compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis and downstream processes. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-methoxyphenyl)-2-oxoacetaldehyde hydrate | [1][2] |

| Synonyms | (3-Methoxyphenyl)-oxo-acetaldehyde, meta-Methoxyphenylglyoxal, 3-Methoxyphenylglyoxal monohydrate | [1][3] |

| CAS Number | 32025-65-3 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₄ (as hydrate) | [1][3] |

| Molecular Weight | 182.18 g/mol (as monohydrate) | |

| Anhydrous Molecular Formula | C₉H₈O₃ | [2] |

| Anhydrous Molecular Weight | 164.16 g/mol | [2][3] |

| Appearance | Yellow to pale brown powder | [2] |

| Melting Point | 99-100 °C | [3] |

| Water Content | Typically 7-22% (corresponding to ~1.5 water molecules) | [2] |

| Storage | Store at ambient temperatures in a dry place. | [1] |

Solubility Profile

While quantitative solubility data is not extensively published, based on the behavior of similar phenylglyoxal hydrates and general principles of organic chemistry, a qualitative solubility profile can be inferred:

-

Soluble: Methanol, Ethanol, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

-

Partially Soluble: Hot water (forms the hydrate), Acetone, Dichloromethane, Chloroform.

-

Insoluble: Hexanes, Diethyl ether.

It is important to note that dissolution in water will favor the stable crystalline hydrate form.[4] For reactions requiring anhydrous conditions, the hydrate must be dehydrated, for instance, by azeotropic distillation with toluene or by vacuum drying over a strong desiccant.

Synthesis of this compound

The most common and reliable method for the synthesis of aryl glyoxals is the selenium dioxide-mediated oxidation of the corresponding acetophenone. This method is well-documented in the literature for a variety of substituted acetophenones.[5]

Reaction Scheme

Caption: Synthesis of this compound from 3-Methoxyacetophenone.

Detailed Experimental Protocol

Materials:

-

3-Methoxyacetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Activated Charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.1 equivalents) to a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).

-

Addition of Starting Material: Heat the mixture to 50-60 °C with stirring until the selenium dioxide dissolves. To this solution, add 3-methoxyacetophenone (1.0 equivalent).

-

Reaction: Increase the temperature to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a black precipitate of selenium metal indicates the reaction is proceeding.

-

Workup: After the reaction is complete, cool the mixture to room temperature and decant the hot solution from the selenium precipitate.

-

Solvent Removal: Remove the dioxane and water under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in dichloromethane and wash with water and then brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and if the solution is colored, treat with a small amount of activated charcoal. Filter the solution.

-

Crystallization: Remove the dichloromethane under reduced pressure to yield the crude 3-methoxyphenylglyoxal as a yellow oil. Add a minimal amount of hot water to the oil and allow it to cool to room temperature, then in an ice bath to induce crystallization of the hydrate.

-

Isolation and Drying: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold water, and air-dry to obtain this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

δ ~9.5 ppm (s, 1H): Aldehydic proton (in equilibrium with the hydrate).

-

δ 7.6-7.8 ppm (m, 2H): Aromatic protons ortho and para to the glyoxal group.

-

δ 7.2-7.4 ppm (m, 2H): Aromatic protons meta to the glyoxal group.

-

δ ~6.5 ppm (d, 2H): Hydroxyl protons of the gem-diol (hydrate).

-

δ ~5.5 ppm (t, 1H): Methine proton of the gem-diol (hydrate).

-

δ 3.85 ppm (s, 3H): Methoxy protons (-OCH₃).

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

δ ~192 ppm: Ketone carbonyl carbon.

-

δ ~160 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~135 ppm: Aromatic carbon ipso to the glyoxal group.

-

δ ~130 ppm: Aromatic CH.

-

δ ~122 ppm: Aromatic CH.

-

δ ~118 ppm: Aromatic CH.

-

δ ~114 ppm: Aromatic CH.

-

δ ~92 ppm: Methine carbon of the gem-diol (hydrate).

-

δ 55.5 ppm: Methoxy carbon (-OCH₃).

Predicted IR Spectrum (KBr, cm⁻¹)

-

3500-3300 (broad): O-H stretching of the gem-diol (hydrate).

-

~3050: Aromatic C-H stretching.

-

~2850: Aldehydic C-H stretching (may be weak or absent in the hydrate).

-

~1680: C=O stretching of the ketone.

-

~1600, 1580, 1480: Aromatic C=C stretching.

-

~1260: Aryl-O-CH₃ stretching.

-

~1100: C-O stretching.

Predicted Mass Spectrum (EI)

-

M⁺ at m/z 164 (anhydrous): Molecular ion peak.

-

m/z 135: [M-CHO]⁺

-

m/z 107: [M-CHO-CO]⁺

-

m/z 77: [C₆H₅]⁺

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from the reactivity of its 1,2-dicarbonyl moiety. This functional group readily participates in condensation reactions with a variety of nucleophiles, providing efficient access to a wide range of heterocyclic systems.

Synthesis of Quinoxalines

A prominent application of aryl glyoxals is in the synthesis of quinoxalines through condensation with o-phenylenediamines. Quinoxaline derivatives are prevalent in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.

Caption: General workflow for the synthesis of quinoxalines.

Other Heterocyclic Scaffolds

Beyond quinoxalines, this compound can serve as a precursor for other important heterocyclic systems, including:

-

Imidazoles: By reacting with aldehydes and ammonia or ammonium salts.

-

Hydantoins: Through condensation with urea or thiourea.

-

Pyrroles: In multicomponent reactions with amines and β-ketoesters.

The methoxy substituent on the phenyl ring can modulate the electronic properties of the resulting heterocyclic products, influencing their biological activity and pharmacokinetic profiles. This makes this compound a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

Stability and Handling

Like other α-ketoaldehydes, 3-Methoxyphenylglyoxal can be prone to polymerization, especially in its anhydrous form.[4] The hydrate is significantly more stable and is the commercially available form. For long-term storage, it should be kept in a tightly sealed container at ambient temperature, protected from moisture.

When heated, the hydrate will lose water to regenerate the anhydrous glyoxal.[4] It is also sensitive to strong oxidizing and reducing agents. Reactions should be planned accordingly, and appropriate handling procedures should be followed, including the use of personal protective equipment, as the compound is classified as an irritant.[3]

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its ability to readily form a variety of heterocyclic scaffolds makes it an important tool for the development of new therapeutic agents. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and insights into its applications. By understanding the characteristics and reactivity of this compound, researchers can effectively leverage its potential to advance their drug discovery and development efforts.

References

3-Methoxyphenylglyoxal Hydrate: Definitive Identification and Analytical Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenylglyoxal and its hydrated form are pivotal α-dicarbonyl reagents in synthetic organic chemistry, serving as versatile building blocks for a multitude of heterocyclic scaffolds relevant to medicinal chemistry and drug development. The precise identification and characterization of this reagent are paramount to ensure reaction specificity, yield, and the ultimate purity of target compounds. This technical guide provides a comprehensive framework for the unambiguous identification of 3-Methoxyphenylglyoxal hydrate, detailing its core physicochemical properties, synthesis, and a suite of validated analytical methodologies. Authored from the perspective of an application scientist, this document emphasizes the causality behind experimental choices, offering field-proven insights into spectroscopic, chromatographic, and thermal analysis techniques.

Core Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is confirming its identity. This compound is a specific chemical entity with a unique identifier and distinct properties.

Chemical Abstract Service (CAS) Number and Identifiers

The definitive CAS Registry Number for this compound is 32025-65-3 .[1][2][3] This number is the universally accepted standard for its identification in databases, regulatory submissions, and procurement.

It is crucial to distinguish the hydrate from its anhydrous form. The hydrate exists as a geminal diol, which is often more stable and easier to handle than the corresponding aldehyde.

Physicochemical Data Summary

The key properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 32025-65-3 | [1][2][4] |

| Molecular Formula | C₉H₁₀O₄ (Hydrated form) | [1] |

| Molecular Weight | 182.17 g/mol (Hydrated form) | [3] |

| Anhydrous Formula | C₉H₈O₃ | [1][2][4] |

| Anhydrous Mol. Wt. | 164.16 g/mol | [1][2][4] |

| IUPAC Name | 2,2-dihydroxy-1-(3-methoxyphenyl)ethan-1-one | [4] |

| Synonyms | (3-Methoxyphenyl)oxoacetaldehyde hydrate, m-Methoxyphenylglyoxal hydrate | [1][2] |

| Appearance | White to yellow or pale brown powder/solid | [4][5] |

| Melting Point | 99-100 °C | [2] |

Synthesis and Mechanistic Rationale

Understanding the synthesis of 3-Methoxyphenylglyoxal provides context for potential impurities and validates the material's origin. A common and effective method is the selenium dioxide (SeO₂) oxidation of the corresponding acetophenone.

Synthesis Pathway: Oxidation of 3'-Methoxyacetophenone

The synthesis involves the direct oxidation of the α-methyl group of 3'-Methoxyacetophenone (CAS: 586-37-8).[1] Selenium dioxide is the oxidant of choice for this transformation due to its high selectivity for activated C-H bonds adjacent to a carbonyl group.

Reaction Scheme: (3'-Methoxyacetophenone) + SeO₂ → (3-Methoxyphenylglyoxal) + Se + H₂O The crude product is then hydrated during workup to yield the stable geminal diol.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for phenylglyoxal synthesis.[6]

-

Setup: In a three-necked flask equipped with a reflux condenser and stirrer, combine selenium dioxide (1.0 eq) with aqueous dioxane (e.g., 20:1 dioxane:water).

-

Dissolution: Heat the mixture to 50-60 °C with stirring until the SeO₂ dissolves completely.

-

Addition: Add 3'-Methoxyacetophenone (1.0 eq) to the solution.

-

Reaction: Reflux the mixture with vigorous stirring for 4-6 hours. The solution will darken as elemental selenium precipitates.

-

Isolation: While hot, carefully decant the solution away from the precipitated black selenium metal.

-

Purification (Anhydrous): Remove the solvent under reduced pressure. The resulting crude phenylglyoxal can be purified by vacuum distillation.

-

Hydration: Dissolve the purified, typically liquid, 3-Methoxyphenylglyoxal in 3-4 volumes of hot water. Allow the solution to cool slowly. The white to pale yellow crystals of the hydrate will precipitate.

-

Final Product: Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Causality: The aqueous dioxane solvent system is critical; it solubilizes both the organic ketone and the inorganic oxidant, facilitating the reaction. The final hydration step is key to producing a stable, crystalline solid that is easier to handle and store than the reactive liquid aldehyde.

Spectroscopic and Chromatographic Identification

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information on the molecular structure.

-

¹H NMR Spectroscopy:

-

Rationale: This technique confirms the presence and connectivity of protons. For the hydrate, the key is the absence of a sharp aldehyde proton signal (typically ~9.5-10.0 ppm) and the presence of signals corresponding to the gem-diol.

-

Expected Signals (in DMSO-d₆):

-

~3.8 ppm (singlet, 3H): Methoxy group (-OCH₃) protons.

-

~5.5 ppm (singlet, 1H): Methine proton of the diol [-CH(OH)₂].

-

~6.5-7.0 ppm (broad singlets, 2H): Hydroxyl protons of the diol [-CH(OH)₂]. These are often exchangeable and may appear broad or be absent if using D₂O.

-

~7.0-7.6 ppm (multiplets, 4H): Aromatic protons, showing a characteristic substitution pattern for a meta-substituted benzene ring.

-

-

-

¹³C NMR Spectroscopy:

-

Rationale: Confirms the carbon skeleton and the presence of key functional groups.

-

Expected Signals (in DMSO-d₆):

-

~55 ppm: Methoxy carbon (-OCH₃).

-

~95 ppm: Gem-diol carbon [-CH(OH)₂].

-

~110-135 ppm: Aromatic carbons (4 signals for non-equivalent carbons).

-

~160 ppm: Aromatic carbon attached to the methoxy group (C-OCH₃).

-

~195 ppm: Ketone carbonyl carbon (C=O).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying key functional groups.

-

Rationale: The presence of a strong, broad O-H stretch and the specific frequencies of the carbonyl and ether groups are diagnostic for the hydrated structure.

-

Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum.

-

Place a small amount of the solid sample onto the crystal and apply pressure.

-

Acquire the sample spectrum.

-

-

Key Vibrational Bands:

-

3200-3500 cm⁻¹ (strong, broad): O-H stretching of the gem-diol and hydrate water. This is a key indicator of the hydrated form.[7]

-

2840-2860 cm⁻¹ (weak-medium): C-H stretching of the methoxy group.[8]

-

1670-1690 cm⁻¹ (strong, sharp): C=O stretching of the ketone conjugated to the aromatic ring.

-

~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

1250-1280 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

1020-1040 cm⁻¹ (medium): Symmetric C-O-C stretching of the aryl ether.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Rationale: While the hydrate is thermally labile, analysis of the anhydrous form confirms the core molecular structure. Electron Ionization (EI) is a common technique.

-

Expected Fragments: The molecular ion peak (M⁺) for the anhydrous form would be at m/z = 164 . Key fragments would include:

-

m/z = 135: Loss of the formyl group (-CHO). This is often a prominent peak.

-

m/z = 107: The 3-methoxybenzoyl cation.

-

m/z = 77: The phenyl cation.

-

Chromatographic Analysis with Derivatization

For purity analysis and quantification in complex mixtures, HPLC and GC-MS are invaluable. Due to the polarity and reactivity of glyoxals, derivatization is a mandatory prerequisite for robust analysis.[9]

-

Rationale & Causality: Derivatization with an agent like o-phenylenediamine (OPD) converts the glyoxal into a stable, UV-active, and/or fluorescent quinoxaline derivative.[9] This new structure is less polar, more volatile (for GC), and has a strong chromophore, dramatically improving chromatographic performance and detection sensitivity.

-

Step-by-Step Protocol (HPLC Analysis):

-

Sample Prep: Dissolve a precise amount of the this compound sample in a suitable solvent (e.g., methanol).

-

Derivatization: To the sample solution, add an excess of o-phenylenediamine (OPD) solution and a catalytic amount of acid (e.g., HCl).

-

Reaction: Heat the mixture gently (e.g., 60 °C for 30 minutes) to form the quinoxaline derivative.

-

HPLC Analysis:

-

Analysis of Hydrate Water Content

For a hydrate, confirming the water content is a critical component of its identity and is essential for accurate stoichiometry in reactions.

-

Karl Fischer (KF) Titration:

-

Rationale: This is the gold standard for water quantification. It is a highly specific and precise method. The expected water content for a monohydrate (C₉H₈O₃·H₂O) would be approximately 9.88%. Commercial products may have varying water content, often specified in their certificate of analysis.[4][5]

-

-

Thermogravimetric Analysis (TGA):

-

Rationale: TGA measures the change in mass as a function of temperature. It can differentiate between adsorbed surface water and the bound water of hydration.

-

Protocol Outline:

-

Place a small, accurately weighed sample (5-10 mg) into the TGA pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

-

Monitor the mass loss. A distinct mass loss step corresponding to the loss of water will be observed before the compound decomposes at higher temperatures.

-

Calculate the percentage mass loss to determine the water content.

-

-

Application in Drug Development: Synthesis of Quinoxalines

The primary value of this compound in drug development lies in its role as a precursor to complex heterocyclic systems.[10] Quinoxalines, for example, are prevalent scaffolds in pharmacologically active molecules.[11][12]

-

Reaction Rationale: The 1,2-dicarbonyl moiety of the glyoxal undergoes a highly efficient condensation reaction with an aromatic 1,2-diamine, such as a substituted o-phenylenediamine, to form the quinoxaline ring system. This is a form of "click chemistry" known for its reliability and high yields.[13]

This reaction provides a direct and modular route to libraries of potential drug candidates, where diversity can be introduced through the choice of the substituted diamine.[14]

Conclusion

The definitive identification of this compound (CAS: 32025-65-3) is not a single measurement but a holistic process. It relies on the combined evidence from NMR for structural confirmation, IR for functional group verification, MS for molecular weight, and thermal or titrimetric methods for water content. For applications in regulated environments like drug development, chromatographic methods with derivatization provide the necessary rigor for purity assessment. By employing the protocols and understanding the scientific rationale outlined in this guide, researchers can use this valuable reagent with confidence, ensuring the integrity and success of their synthetic endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Matrix Scientific 3-METHOXYPHENYLGLYOXAL HYDR-1G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Detection of the Methoxyl Group by Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Designing Next-Generation Drug-like Molecules for Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. rjptonline.org [rjptonline.org]

- 14. mdpi.com [mdpi.com]

Introduction: The Emergence of a Versatile Dicarbonyl Synthon

An In-Depth Technical Guide to the Early Research on Substituted Phenylglyoxal Compounds

Phenylglyoxal, the simplest aromatic α-ketoaldehyde, and its substituted derivatives represent a class of organic compounds possessing adjacent aldehyde and ketone functional groups. This unique 1,2-dicarbonyl arrangement confers a distinct reactivity profile, making these molecules highly valuable synthons in organic chemistry and powerful probes in biochemistry. Early research into these compounds laid the essential groundwork for their subsequent, widespread application. Phenylglyoxal itself is a yellow liquid in its anhydrous form but is most commonly handled as a more stable, colorless crystalline monohydrate[1][2][3]. This guide provides a technical overview of the foundational research on substituted phenylglyoxals, focusing on their seminal synthesis, characterization, and the initial explorations of their chemical and biological utility.

Part 1: Foundational Synthetic Approaches

The accessibility of substituted phenylglyoxals was paramount to their study. Early synthetic chemists developed several routes, but one method, in particular, became the standard for its reliability and effectiveness, despite its hazards.

The Dominant Early Method: Selenium Dioxide Oxidation

The most prominent and widely adopted early method for preparing phenylglyoxal and its substituted analogues was the oxidation of the corresponding acetophenone with selenium dioxide (SeO₂)[1][2][4]. This method, detailed in the authoritative collection Organic Syntheses, provided a direct and relatively high-yielding pathway.

Causality Behind the Method: The choice of SeO₂ is deliberate. It acts as a specific oxidizing agent for activated methylene groups (CH₂) adjacent to a carbonyl. The reaction proceeds via an enol intermediate of the acetophenone, which is attacked by the electrophilic selenium dioxide. A subsequent rearrangement and hydrolysis cascade releases the desired α-dicarbonyl product and elemental selenium as a byproduct. The use of a solvent system like aqueous dioxane is crucial; dioxane solubilizes the organic starting material (acetophenone), while the water facilitates the formation of selenious acid (H₂SeO₃) from SeO₂ and aids in the final hydrolysis steps[4]. Refluxing the mixture ensures the reaction reaches completion in a reasonable timeframe, typically a few hours[4].

Experimental Workflow: Synthesis of Phenylglyoxal

Caption: Workflow for the synthesis and purification of phenylglyoxal.

Detailed Protocol: Selenium Dioxide Oxidation of Acetophenone[4]

-

Setup: In a 1-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.

-

Dissolution: Heat the mixture to 50–55°C and stir until all solids have dissolved.

-

Addition: Add 120 g (1 mole) of acetophenone in a single portion.

-

Reaction: Reflux the resulting mixture with continued stirring for four hours. A precipitate of black elemental selenium will form.

-

Isolation: Decant the hot solution from the precipitated selenium. Remove the dioxane and water from the solution by distillation through a short column.

-

Purification: Transfer the residue to a 250-mL Claisen flask and distill under reduced pressure. Collect the fraction boiling at 95–97°C/25 mm. The yield is typically 93–96 g (69–72%).

-

Storage: The resulting yellow liquid polymerizes into a gel on standing[2]. For stable storage, it is converted to its hydrate. Dissolve the liquid phenylglyoxal in 3.5–4 volumes of hot water and allow it to crystallize upon cooling, yielding the stable white crystalline monohydrate.

Trustworthiness and Validation: This protocol, originating from Organic Syntheses, is a self-validating system. It has been rigorously tested and reproduced, representing a gold standard in synthetic methodology. However, a senior scientist must emphasize the significant drawback: the high toxicity of selenium compounds, which necessitates careful handling and presents disposal challenges. This inherent issue drove later research toward developing safer synthetic alternatives, such as those using dimethyl sulfoxide (DMSO)[5] or sources of nitrosonium ions[6].

Other Early Synthetic Routes

While SeO₂ oxidation was prevalent, other methods were also explored in early research. These included:

-

From Isonitrosoacetophenone: Treatment of isonitrosoacetophenone (an oxime) with reagents like nitrous acid or nitrosylsulfuric acid could yield phenylglyoxal[4][7].

-

Oxidation of Benzoylcarbinol: The oxidation of benzoylcarbinol using copper acetate was another viable, though less common, route[4][7].

These alternative methods demonstrate the breadth of early organic chemistry but were often less direct or lower yielding than the selenium dioxide approach.

Part 2: Physicochemical Properties and Characterization

The unique dual-carbonyl structure of phenylglyoxals dictates their physical and chemical properties.

Physical Properties: Anhydrous phenylglyoxal is a yellow liquid, while its monohydrate is a stable white crystalline solid[2][3]. This hydration-dehydration equilibrium is a key characteristic. The anhydrous form is prone to polymerization upon standing, but this process is reversible by heating ("cracking") the polymer[2].

| Property | Value | Source |

| Appearance (Anhydrous) | Yellow Liquid | [2] |

| Appearance (Monohydrate) | White Crystalline Solid | [1][2] |

| Boiling Point (Anhydrous) | 95–97 °C at 25 mmHg | [4] |

| Melting Point (Hydrate) | 77 °C | [1] |

Early Characterization Techniques: In the early era of research, structural confirmation relied on a combination of physical constant determination and classical analytical methods.

-

Melting and Boiling Points: Consistent and sharp melting/boiling points were primary indicators of purity.

-

Spectroscopy: The advent of infrared (IR) spectroscopy was a significant boon. The IR spectrum of phenylglyoxal would be expected to show two distinct carbonyl (C=O) stretching bands, one for the ketone and one for the more reactive aldehyde, providing direct evidence of the dicarbonyl structure.

-

Elemental Analysis: Combustion analysis provided the empirical formula (C₈H₆O₂), confirming the elemental composition.

Part 3: Core Applications in Early Research

The reactivity of the dicarbonyl moiety, particularly the aldehyde, made phenylglyoxal an immediate subject of interest for its biological and chemical interactions.

A Landmark Reagent in Protein Chemistry: Arginine Modification

Perhaps the most significant early application of phenylglyoxal was as a highly specific chemical modification agent for the guanidinium group of arginine residues in proteins[2][8][9][10].

Causality and Specificity: The electrophilic dicarbonyl centers of phenylglyoxal react readily with the highly nucleophilic guanidinium side chain of arginine. This reaction is highly specific under mild conditions (e.g., neutral to slightly alkaline pH), with minimal side reactions involving other amino acid residues like lysine[9][10]. The reaction stoichiometry was determined to be two molecules of phenylglyoxal reacting with one guanidinium group to form a stable adduct[9][10].

Significance for Researchers: This specific reactivity provided a powerful tool for biochemists. By treating an enzyme with phenylglyoxal and observing a loss of activity, researchers could infer the presence of an essential arginine residue in or near the enzyme's active site. This was famously used to probe the template binding sites of DNA and RNA polymerases, where phenylglyoxal was shown to be a potent inhibitor by modifying a critical arginine residue, thereby blocking the initiation of DNA synthesis[8][11].

Reaction of Phenylglyoxal with Arginine

Caption: Covalent modification of an arginine residue by two molecules of phenylglyoxal.

Early Exploration of Biological and Chemical Activities

Beyond protein modification, early studies identified a range of other potential uses for phenylglyoxal compounds:

-

Antimicrobial Agents: Phenylglyoxal was found to inhibit the growth of microorganisms like Escherichia coli and yeast[12]. Further studies investigated its effectiveness against spoilage bacteria such as Clostridium botulinum, suggesting its potential use as a food preservative[12].

-

Fluorogenic Reagent: It was discovered that phenylglyoxal could be used as a sensitive fluorogenic reagent for the bioanalytical determination of tryptophan in biological samples like human serum[12].

-

Synthetic Intermediate: Its bifunctional nature makes it a versatile starting material for the synthesis of various heterocyclic compounds, a field of research that continues to expand today[1][13][14].

-

Genotoxicity: Early short-term tests also revealed that phenylglyoxal possesses mutagenic activity, a critical finding for assessing its safety in any potential consumer or therapeutic application[12].

Conclusion

The early research on substituted phenylglyoxals was foundational, establishing them as molecules of significant interest. The development of a robust, albeit hazardous, synthesis via selenium dioxide oxidation made these compounds readily available for study. Initial investigations rapidly uncovered their key physical properties and, most importantly, their utility as highly specific reagents for modifying arginine residues, which became a cornerstone technique in protein biochemistry. Concurrently, explorations into their antimicrobial and other chemical reactivities opened doors to diverse applications, from potential food science additives to versatile building blocks in organic synthesis. This early work provided the critical scientific bedrock upon which decades of subsequent research into the chemistry and application of phenylglyoxals have been built.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 3. hmdb.ca [hmdb.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]

- 6. WO1993017989A1 - Preparation of substituted or unsubstituted phenylglyoxals - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01953B [pubs.rsc.org]

Stability and Storage of 3-Methoxyphenylglyoxal Hydrate: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the stability and optimal storage conditions for 3-Methoxyphenylglyoxal hydrate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical chemical principles with practical, field-proven methodologies to ensure the integrity and reliability of this important reagent in experimental workflows.

Introduction to this compound: A Versatile Building Block

This compound, a member of the aryl glyoxal family, is a valuable bifunctional building block in organic synthesis. Its utility stems from the presence of two adjacent carbonyl groups: a reactive aldehyde and a ketone. This unique structural feature allows for its participation in a wide array of chemical transformations, particularly in the synthesis of diverse heterocyclic compounds, which are foundational scaffolds in many pharmaceutical agents.[1][2] The electron-withdrawing nature of the ketone group enhances the reactivity of the adjacent aldehyde, making it a versatile synthon for multicomponent reactions.[1][2]

The commercially available form of this compound is typically the monohydrate. The presence of the hydrate is crucial for its stability, as the geminal diol structure at the aldehyde position mitigates the inherent reactivity of the free aldehyde.[1][3] Understanding the factors that influence the stability of this hydrate is paramount for its effective use in research and development.

Chemical Stability Profile of this compound

The chemical stability of this compound is governed by its molecular structure and susceptibility to various environmental factors. While the product is chemically stable under standard ambient conditions (room temperature), its longevity and purity can be compromised by exposure to heat, light, humidity, and reactive chemical environments.[4]

Key Factors Influencing Stability

| Factor | Impact on Stability | Recommended Mitigation |

| Temperature | Elevated temperatures can accelerate degradation reactions, potentially leading to dehydration, oxidation, or polymerization. | Store at recommended cool temperatures, avoiding excessive heat. |

| Light | Exposure to UV or broad-spectrum light can induce photochemical degradation. | Store in amber or opaque containers to protect from light. |

| Humidity/Moisture | While it is a hydrate, excessive moisture can promote microbial growth or facilitate hydrolytic degradation pathways. Conversely, overly dry conditions could potentially lead to the loss of the water of hydration, altering the compound's reactivity. | Store in a tightly sealed container in a dry, well-ventilated area. The use of a desiccator for long-term storage is advisable. |

| pH | Both acidic and basic conditions can catalyze degradation, particularly hydrolysis of the methoxy group or reactions involving the carbonyl functionalities. | Avoid contact with strong acids and bases during storage. |

| Oxidizing Agents | The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid, altering the compound's chemical properties. | Store away from oxidizing agents. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term or high-purity applications. |

Recommended Storage and Handling Procedures

To maintain the integrity of this compound, adherence to proper storage and handling protocols is essential. These recommendations are designed to create a self-validating system where the material's quality is preserved from receipt to use.

Long-Term Storage

For long-term storage, this compound should be kept in a tightly closed, light-resistant container. Storage in a cool, dry, and well-ventilated place is recommended. For enhanced stability, particularly for reference standards or critical applications, storage at 2-8°C under an inert atmosphere is advisable.

Handling

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. In case of dust formation, respiratory protection may be required.[4]

-

Dispensing: When dispensing the powder, avoid creating dust. Use appropriate tools and techniques for weighing and transferring the material.

-

Solution Preparation: Solutions should ideally be prepared fresh for each experiment. If storage of a solution is necessary, it should be kept in a tightly sealed vial, protected from light, and stored at a low temperature (-20°C or -80°C). The choice of a high-purity, appropriate solvent is critical to minimize degradation.

Assessing the Stability of this compound: A Forced Degradation Study Protocol

A forced degradation study is a systematic way to investigate the intrinsic stability of a compound and identify potential degradation products.[5][6][7] This is achieved by subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[5][7] The following is a detailed protocol for conducting a forced degradation study on this compound.

Objective

To identify the potential degradation pathways and degradation products of this compound under various stress conditions, and to develop a stability-indicating analytical method.

Materials and Reagents

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Hydrate formation and stability of 3-Methoxyphenylglyoxal

An In-Depth Technical Guide to the Hydrate Formation and Stability of 3-Methoxyphenylglyoxal

Executive Summary

3-Methoxyphenylglyoxal is an α-dicarbonyl compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its utility as a versatile building block, particularly in the synthesis of heterocyclic scaffolds, is critically influenced by its behavior in aqueous environments.[1][2] Like other small aldehydes, 3-Methoxyphenylglyoxal exists in a dynamic equilibrium with its hydrated form, a geminal diol. This hydration profoundly affects its physicochemical properties, including solubility, reactivity, and stability. Understanding and controlling this equilibrium is paramount for its effective storage, handling, and application in sensitive experimental protocols.

This technical guide offers a comprehensive examination of the hydrate formation and stability of 3-Methoxyphenylglyoxal. We will delve into the fundamental mechanisms of hydration, explore the key factors that govern the equilibrium and degradation pathways, and provide detailed, field-proven experimental protocols for its characterization and analysis. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the authoritative knowledge required to leverage this reagent to its full potential.

Introduction to 3-Methoxyphenylglyoxal and the Significance of Hydration

3-Methoxyphenylglyoxal is an aromatic glyoxal derivative featuring both an aldehyde and a ketone functional group. The anhydrous form has the molecular formula C₉H₈O₃, while its common commercially available form is a stable, solid hydrate (C₉H₁₀O₄).[3][4] The presence of the reactive dicarbonyl moiety makes it an excellent precursor for condensation reactions, particularly with 1,2-diamines to form quinoxalines and with aldehydes and ammonia sources to yield imidazoles—core structures in many pharmacologically active compounds.[1]

The central challenge and opportunity in working with 3-Methoxyphenylglyoxal lies in its interaction with water. The aldehyde carbonyl is highly electrophilic and readily undergoes nucleophilic addition of water to form a gem-diol, known as the hydrate.

The Critical Role of Hydration:

-

Solubility: Hydrate formation dramatically increases aqueous solubility. The effective Henry's Law constant for glyoxal, a related compound, increases by nearly five orders of magnitude upon hydration, a behavior expected to be similar for its derivatives.[5]

-